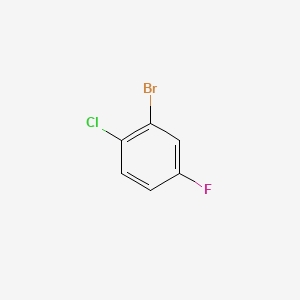

2-Bromo-1-chloro-4-fluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-chloro-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF/c7-5-3-4(9)1-2-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCCSIJMXBTKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378318 | |

| Record name | 2-Bromo-1-chloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201849-15-2 | |

| Record name | 2-Bromo-1-chloro-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201849-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-chloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Cornerstone: An In-depth Technical Guide to 2-Bromo-1-chloro-4-fluorobenzene (CAS 201849-15-2)

Introduction: The Strategic Importance of Polysubstituted Halobenzenes in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of rational design. These elements exert profound effects on a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1] 2-Bromo-1-chloro-4-fluorobenzene, a tri-substituted benzene derivative, has emerged as a pivotal building block for the synthesis of complex organic molecules. Its unique arrangement of bromine, chlorine, and fluorine atoms offers a versatile platform for sequential and regioselective functionalization, making it an invaluable intermediate in the pharmaceutical and agrochemical industries.[1] This guide provides an in-depth technical overview of this compound, encompassing its synthesis, spectral characterization, reactivity, and detailed protocols for its application in palladium-catalyzed cross-coupling reactions.

Physicochemical and Spectral Characterization

A comprehensive understanding of a reagent's physical and analytical properties is fundamental to its effective application in research and development.

Core Properties

| Property | Value | Source |

| CAS Number | 201849-15-2 | [2] |

| Molecular Formula | C₆H₃BrClF | [2] |

| Molecular Weight | 209.44 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.75 g/cm³ | [1] |

| Boiling Point | 202.1 °C at 760 mmHg | [1] |

| Refractive Index | 1.545 | [1] |

| Flash Point | 76 °C | [1] |

Spectral Data Analysis

-

¹H NMR: The proton NMR spectrum is expected to exhibit a complex multiplet pattern in the aromatic region, characteristic of a tri-substituted benzene ring. The chemical shifts will be influenced by the electronegativity and relative positions of the three different halogen substituents.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts dictated by the nature of the attached halogen. The carbon bearing the fluorine atom will show a characteristic large coupling constant (¹JCF).[4][6]

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M+) will be observed at m/z 208, with other significant peaks corresponding to the M+2 and M+4 isotopes.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching vibrations for the aromatic ring, as well as C-X (X = F, Cl, Br) stretching and bending vibrations.[7]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through a Sandmeyer-type reaction, starting from the readily available 2-chloro-4-fluoroaniline. This procedure involves the diazotization of the aniline followed by a bromination step. The following protocol is adapted from a patented method for a closely related isomer and is expected to provide the desired product with good yield and purity.[8][9]

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Protocol

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-chloro-4-fluoroaniline (1.0 eq) in a mixture of 48% hydrobromic acid (HBr) and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Bromination (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

-

Reactivity and Applications in Palladium-Catalyzed Cross-Coupling

The synthetic utility of this compound lies in the differential reactivity of its three carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl >> C-F.[10] This hierarchy allows for the selective functionalization of the C-Br bond while leaving the C-Cl and C-F bonds intact.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be selectively coupled at the bromine position with a variety of aryl and heteroaryl boronic acids.

Caption: General workflow for Suzuki-Miyaura coupling.

-

To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v) via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-chloro-4-fluoro-1,1'-biphenyl.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the C-Br bond of this compound.

Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.

-

To an oven-dried Schlenk tube, add this compound (1.0 eq), morpholine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

-

Seal the tube, and evacuate and backfill with an inert gas three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring for 18-24 hours, monitoring the reaction by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl morpholine derivative.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its distinct halogen substitution pattern allows for predictable and selective functionalization through well-established palladium-catalyzed cross-coupling methodologies. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this key intermediate in their synthetic endeavors. As the demand for complex, fluorinated molecules continues to grow, the importance of reagents like this compound in accelerating innovation in medicine and materials science cannot be overstated.

References

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. This compound | C6H3BrClF | CID 2773263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 201849-15-2|this compound|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. 4-Bromo-2-chloro-1-fluorobenzene(60811-21-4) 1H NMR spectrum [chemicalbook.com]

- 6. 4-Bromo-1-chloro-2-fluorobenzene(60811-18-9) 13C NMR spectrum [chemicalbook.com]

- 7. 1-Bromo-4-chloro-2-fluorobenzene [webbook.nist.gov]

- 8. 1-Bromo-4-chloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 9. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

2-Bromo-1-chloro-4-fluorobenzene molecular weight

An In-depth Technical Guide to 2-Bromo-1-chloro-4-fluorobenzene: Properties, Synthesis, Analysis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 201849-15-2), a key halogenated aromatic intermediate. The document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemical synthesis, and material science. It details the compound's physicochemical properties, presents a validated synthetic pathway, outlines rigorous analytical characterization methodologies, and explores its diverse applications. Emphasis is placed on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity. This guide serves as an authoritative resource, consolidating critical data and practical insights for the effective utilization of this versatile chemical building block.

Introduction: The Strategic Value of Polyhalogenated Benzene Scaffolds

In modern medicinal and materials chemistry, polyhalogenated benzene derivatives are indispensable building blocks. The strategic placement of different halogen atoms (F, Cl, Br, I) on an aromatic ring provides a powerful toolkit for synthetic chemists. Each halogen exhibits unique electronic properties and reactivity, enabling regioselective functionalization through various cross-coupling reactions.

This compound is a prime example of such a strategic intermediate. The presence of three distinct halogens on the benzene ring offers multiple, orthogonal synthetic "handles." The differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allows for sequential, controlled modifications of the scaffold. Furthermore, the fluorine atom is a highly sought-after substituent in pharmaceutical development, known to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide elucidates the core characteristics of this compound, providing the technical foundation necessary for its successful application in complex synthetic campaigns.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its safe handling, storage, and application in synthetic chemistry. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 201849-15-2 | [1][2][3][4] |

| Molecular Formula | C₆H₃BrClF | [1][2][3][4] |

| Molecular Weight | 209.44 g/mol | [1][2][3][4][5] |

| Appearance | Colorless to light yellow clear liquid | [2][3] |

| Density | 1.75 g/cm³ | [2][3] |

| Boiling Point | 202.1 °C at 760 mmHg | [2] |

| Flash Point | 76 °C | [2] |

| Refractive Index | n20/D ~1.55 | [2][3] |

| Purity | ≥98% (GC) | [3] |

Synthesis and Manufacturing

The synthesis of regiochemically defined polyhalogenated benzenes requires a carefully planned strategy. A common and effective method for introducing a bromine atom is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This approach offers high yields and excellent regiocontrol, dictated by the position of the amine group on the precursor.

Proposed Synthetic Pathway: Sandmeyer Reaction

A plausible and industrially scalable synthesis of this compound starts from the readily available precursor, 2-Chloro-4-fluoroaniline. The workflow involves two primary stages:

-

Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.

-

Sandmeyer Bromination: The diazonium salt is subsequently treated with a copper(I) bromide solution to replace the diazonium group with a bromine atom.

The low temperature (~0-5 °C) during diazotization is critical. The diazonium salt is thermally unstable, and maintaining a low temperature prevents its premature decomposition, which would otherwise lead to side products and reduced yield.

References

2-Bromo-1-chloro-4-fluorobenzene structure and nomenclature

An In-Depth Technical Guide to 2-Bromo-1-chloro-4-fluorobenzene: Structure, Synthesis, and Applications

Introduction

In the landscape of pharmaceutical and agrochemical synthesis, halogenated benzene derivatives serve as indispensable building blocks. Among these, this compound (CAS No. 201849-15-2) emerges as a compound of significant interest.[1][2] Its trifunctional substitution pattern offers a versatile platform for medicinal chemists to introduce bromine, chlorine, and fluorine moieties into complex target molecules. The presence of fluorine, in particular, is highly valued in drug discovery for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive technical overview of this compound, detailing its nomenclature, structural characteristics, physicochemical properties, synthesis, analytical validation, and applications for researchers and drug development professionals.

Nomenclature and Structural Elucidation

The systematic naming and structural understanding of a chemical entity are foundational to its scientific application.

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[3][4] It is also known by several synonyms, which can appear in various databases and commercial listings, including:

The Chemical Abstracts Service (CAS) has assigned the registry number 201849-15-2 to uniquely identify this specific isomer.[1][3]

Chemical Structure

The structure consists of a benzene ring substituted with three different halogen atoms. The numbering of the ring positions is dictated by IUPAC rules, which prioritize the alphabetical order of the substituents when locants are not otherwise defined by a principal functional group. For this molecule, the substituents are Bromo, Chloro, and Fluoro. The structure is as follows:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is essential for its handling, application in reactions, and analytical characterization. These properties are compiled from authoritative databases and supplier information.

| Property | Value | Source |

| CAS Number | 201849-15-2 | [3] |

| Molecular Formula | C₆H₃BrClF | [1][2][3] |

| Molecular Weight | 209.44 g/mol | [1][3] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Boiling Point | 202.1°C at 760 mmHg | [1] |

| Density | 1.75 g/cm³ | [1] |

| Flash Point | 76°C | [1] |

| Refractive Index | 1.545 | [1] |

| SMILES | C1=CC(=C(C=C1F)Br)Cl | [3] |

| InChIKey | FOCCSIJMXBTKHD-UHFFFAOYSA-N | [3] |

Synthesis and Manufacturing

The synthesis of polysubstituted benzene rings requires careful strategic planning to ensure correct regiochemistry. A common and effective method for producing this compound involves a Sandmeyer-type reaction, starting from a commercially available aniline precursor.

Synthetic Pathway: Diazotization-Bromination

A well-established route involves the diazotization of 2-chloro-4-fluoroaniline followed by bromination, typically using a copper(I) bromide catalyst.[5]

-

Step 1: Diazotization of 2-chloro-4-fluoroaniline. The starting amine is dissolved in a strong mineral acid, such as sulfuric or hydrobromic acid, and cooled to a low temperature (typically 0–5°C). A solution of sodium nitrite (NaNO₂) is then added slowly. This in situ reaction generates nitrous acid (HNO₂), which reacts with the amine to form a diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.

-

Step 2: Sandmeyer Bromination. The cold diazonium salt solution is then added to a solution of cuprous bromide (CuBr) dissolved in hydrobromic acid (HBr). The copper catalyst facilitates the displacement of the diazonium group (N₂) by a bromide ion, yielding the final product, this compound. The evolution of nitrogen gas is a clear indicator of the reaction's progress.

-

Step 3: Workup and Purification. After the reaction is complete, the organic product is typically extracted from the aqueous mixture using an immiscible organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed, dried, and concentrated. The final product is purified via distillation to achieve high purity, often exceeding 98-99%.[1]

Caption: Synthetic workflow for this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. This validation is a non-negotiable step in both research and manufacturing, guaranteeing that the material meets the stringent quality required for drug development.

Key Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for confirming the molecular weight and purity. The gas chromatograph separates the target compound from any impurities, and the mass spectrometer provides the mass-to-charge ratio of the parent ion (confirming the molecular weight of 209.44) and a characteristic fragmentation pattern that serves as a molecular fingerprint.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the precise arrangement of atoms. The proton NMR would show a distinct pattern of splitting for the three aromatic protons, and the carbon NMR would show six distinct signals for the benzene ring carbons, confirming the substitution pattern.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies the functional groups present in the molecule. The spectrum would show characteristic C-H, C-C aromatic, C-F, C-Cl, and C-Br stretching and bending vibrations.

Standard Operating Protocol: Purity Assessment by GC-MS

-

Sample Preparation: Prepare a dilute solution of the synthesized product (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

Instrument Setup: Equip a gas chromatograph with a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program, starting at a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 250°C) to ensure separation of all components.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet.

-

Data Acquisition: Acquire data in full scan mode on the mass spectrometer to detect all ions within a specified mass range (e.g., 40-300 m/z).

-

Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks. The mass spectrum of the main peak should be compared to a reference library or analyzed for the expected molecular ion and isotopic pattern characteristic of a compound containing one bromine and one chlorine atom.

References

- 1. innospk.com [innospk.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C6H3BrClF | CID 2773263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]

A Technical Guide to 2-Bromo-1-chloro-4-fluorobenzene (CAS: 201849-15-2): A Key Intermediate in Modern Drug Discovery

This guide provides an in-depth analysis of 2-bromo-1-chloro-4-fluorobenzene, a halogenated aromatic compound of significant interest to the pharmaceutical and fine chemical industries. We will move beyond a simple identification to explore its structural verification, physicochemical properties, a robust synthetic pathway, and its strategic application as a versatile building block in medicinal chemistry. The content herein is curated for researchers, chemists, and professionals engaged in the synthesis and development of novel therapeutic agents.

IUPAC Nomenclature and Structural Elucidation

The precise naming of a chemical entity is foundational to scientific communication. The user-provided name, this compound, is indeed the correct designation according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules.

The naming process for polysubstituted benzene rings follows a clear hierarchy of rules:

-

Lowest Locant Rule : The benzene ring is numbered to assign the lowest possible set of numbers (locants) to the substituents. For this molecule, the locant set is 1, 2, 4, which is the lowest possible combination.

-

Alphabetical Citation : Once the lowest locant set is determined, the substituents are cited in alphabetical order in the final name. In this case, "bromo" precedes "chloro," which precedes "fluoro."

Therefore, the assignment is as follows:

-

Bromo is at position 2.

-

Chloro is at position 1.

-

Fluoro is at position 4.

This results in the unambiguous IUPAC name: This compound .[1][2][3][4] This specificity is crucial, as other isomers like 2-bromo-4-chloro-1-fluorobenzene (CAS: 1996-30-1) exist and possess different physical and chemical properties.[5]

Physicochemical and Spectroscopic Data

Understanding the physical properties of a compound is critical for its handling, reaction setup, and purification. The key properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 201849-15-2 | [6][7] |

| Molecular Formula | C₆H₃BrClF | [1][7] |

| Molecular Weight | 209.44 g/mol | [1][7] |

| Appearance | Liquid | [8] |

| Boiling Point (Predicted) | 180-190 °C | |

| Density (Predicted) | ~1.72 g/mL | |

| SMILES | C1=CC(=C(C=C1F)Br)Cl | [1] |

| InChI Key | FOCCSIJMXBTKHD-UHFFFAOYSA-N | [1] |

Note: Some physical properties like boiling point and density are based on closely related isomers or computational predictions in the absence of comprehensive experimental data for this specific CAS number.

Synthesis and Purification: A Validated Protocol

This compound is not naturally occurring and must be prepared via multi-step synthesis. A robust and field-proven method for synthesizing halogenated aromatics is the Sandmeyer reaction, which involves the diazotization of an aniline precursor followed by halide displacement.

Causality of Precursor Selection: The logical starting material for the synthesis of this compound is 2-chloro-5-fluoroaniline . The positions of the amine, chloro, and fluoro groups on this precursor directly map to the desired substitution pattern of the final product after the amine is replaced with bromine.

Experimental Protocol: Sandmeyer Bromination

This protocol is a representative procedure adapted from established methods for similar transformations.[9][10]

Step 1: Diazotization of 2-chloro-5-fluoroaniline

-

In a three-neck flask equipped with a mechanical stirrer and a thermometer, add 2-chloro-5-fluoroaniline (1.0 eq).

-

Add a 48% aqueous solution of hydrobromic acid (HBr) (approx. 3.0 eq).

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath.

-

Dissolve sodium nitrite (NaNO₂) (1.05 eq) in a minimal amount of cold water.

-

Add the NaNO₂ solution dropwise to the aniline slurry, ensuring the internal temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

Step 2: Sandmeyer Reaction with Cuprous Bromide

-

In a separate flask, prepare a solution of cuprous bromide (CuBr) (approx. 1.2 eq) in 48% HBr.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or diethyl ether (3x).

-

Combine the organic extracts and wash sequentially with 1M NaOH solution, water, and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a high-value building block. Its utility stems from the unique electronic properties and reactivity conferred by its three distinct halogen substituents.

Strategic Advantages:

-

Orthogonal Reactivity: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination). This allows for selective functionalization at the bromine-substituted position while leaving the chlorine atom intact for subsequent transformations. This orthogonality is a cornerstone of modern synthetic strategy.

-

Fluorine's Role in Drug Design: The fluorine atom is a bioisostere of a hydrogen atom but has profoundly different electronic properties. Incorporating fluorine into a drug candidate can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity and pKa.

This molecule provides a scaffold to introduce these desirable properties into complex target molecules, accelerating the drug discovery pipeline.

Logical Framework for Application

Caption: Role as a versatile building block in synthetic chemistry.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Hazards: While specific GHS data for this CAS number is limited, closely related isomers are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] It is prudent to assume similar hazards.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. This compound | C6H3BrClF | CID 2773263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ochem.weebly.com [ochem.weebly.com]

- 3. sarthaks.com [sarthaks.com]

- 4. byjus.com [byjus.com]

- 5. 2-Bromo-4-chloro-1-fluorobenzene | C6H3BrClF | CID 2773264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 201849-15-2 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. 2-Bromo-4-chloro-1-fluorobenzene, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. 1-Bromo-4-chloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 10. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]

Physical properties of 2-bromo-1-chloro-4-fluorobenzene

An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-chloro-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 201849-15-2) is a halogenated aromatic compound of significant interest in modern organic synthesis. Its utility as a versatile building block is particularly pronounced in the fields of pharmaceutical and agrochemical development, where the tailored introduction of halogenated phenyl rings can modulate the biological activity and pharmacokinetic properties of target molecules.[1] This guide provides a comprehensive overview of the core physical properties of this compound, offering field-proven insights into its characterization. It details experimental methodologies grounded in international standards, presents key physicochemical data, and offers a theoretical analysis of its spectroscopic profile to support researchers in its application and development.

Compound Identification and Structure

Correctly identifying a chemical entity is the foundation of all scientific work. This section provides the essential identifiers for this compound.

-

IUPAC Name: this compound

-

CAS Number: 201849-15-2[2]

-

Molecular Formula: C₆H₃BrClF[2]

-

Molecular Weight: 209.44 g/mol [2]

-

Synonyms: 3-Bromo-4-chlorofluorobenzene, 2-Chloro-5-fluorobromobenzene, 1-Bromo-2-chloro-5-fluorobenzene[3]

The molecular structure, illustrated below, is fundamental to understanding its reactivity and physical characteristics. The substitution pattern on the benzene ring—with bromine, chlorine, and fluorine atoms—creates a unique electronic and steric environment, making it a valuable intermediate in complex syntheses.[1]

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its handling, reaction conditions, purification methods, and environmental fate. The data presented here are compiled from verified chemical supplier databases and safety data sheets.

Table 1: Summary of Key Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow/orange clear liquid | [1][3] |

| Density | 1.75 g/cm³ (at 25 °C) | [1] |

| Boiling Point | 202.1 °C (at 760 mmHg) | [4] |

| Melting Point | < 20 °C (Not specified; liquid at room temp.) | [3] |

| Refractive Index | n20/D 1.55 | [1] |

| Flash Point | 76 °C | [4] |

| Water Solubility | Predicted to be low; experimental data not available. | N/A |

| Vapor Pressure | Data not available. | N/A |

State and Appearance

This compound exists as a clear, colorless to light yellow or light orange liquid at standard ambient temperature and pressure.[1][3] This liquid state is a critical handling parameter, simplifying transfers and measurement by volume in laboratory and industrial settings. Its color may be indicative of purity, with highly pure samples appearing colorless.

Density

The density is reported as 1.75 g/cm³ at 25 °C.[1] This value is significantly higher than that of water, a key consideration for aqueous workups where it will form the lower organic layer. In process chemistry, density is crucial for calculating mass from volume, which is essential for reactor loading and stoichiometric calculations.

Boiling and Melting Points

The boiling point is 202.1 °C at atmospheric pressure (760 mmHg), with a flash point of 76 °C.[4] The relatively high boiling point is expected for an aromatic compound of this molecular weight and is important for designing purification protocols such as vacuum distillation. The flash point indicates that it is a combustible liquid but not highly flammable under standard conditions.[5] While a specific melting point is not documented, its liquid state at room temperature implies a melting point below 20 °C.[3]

Refractive Index

The refractive index, a measure of how light propagates through the substance, is a valuable parameter for quality control. A value of 1.55 (at 20 °C, using the sodium D-line) is reported.[1] This constant can be used to quickly assess the purity of a sample against a reference standard.

Solubility Profile

While specific experimental solubility data is not widely available, the molecular structure provides strong indicators of its likely behavior. As a polyhalogenated, non-polar aromatic compound, this compound is expected to have very low solubility in water and high solubility in common non-polar organic solvents such as toluene, hexanes, and dichloromethane, as well as polar aprotic solvents like tetrahydrofuran (THF) and ethyl acetate. This behavior is critical when selecting solvent systems for chemical reactions and purification processes like liquid-liquid extraction or chromatography.

Spectroscopic Profile (Theoretical)

Authoritative, publicly available experimental spectra for this compound (CAS 201849-15-2) are scarce. However, a theoretical analysis based on its structure allows for the prediction of its key spectroscopic features, which are invaluable for reaction monitoring and quality control. While some chemical suppliers may provide spectra upon request, this section serves as a predictive guide.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-7.8 ppm). Each signal will correspond to one of the three protons on the benzene ring. Due to coupling with each other and with the ¹⁹F nucleus, the signals will appear as complex multiplets (e.g., doublet of doublets, or doublet of doublet of doublets). The proton at C3 will be coupled to the adjacent fluorine at C4 and the proton at C5. The proton at C5 will be coupled to the proton at C3 and the proton at C6. The proton at C6 will be coupled to the proton at C5.

-

¹³C NMR: The spectrum should display six unique signals for the six aromatic carbons, as the substitution pattern removes all symmetry. The carbons bonded to the electronegative halogens (C1, C2, C4) will be shifted downfield. The carbon attached to fluorine (C4) will exhibit a large one-bond coupling constant (¹JCF).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by vibrations characteristic of a substituted benzene ring. Key predicted absorption bands include:

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

1250-1100 cm⁻¹: C-F stretching, typically a strong and distinct band.

-

Below 1000 cm⁻¹: C-Cl and C-Br stretching vibrations.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be a key feature. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of peaks. The most intense peaks would be at m/z 208 (for C₆H₃⁷⁹Br³⁵ClF), m/z 210 (for C₆H₃⁸¹Br³⁵ClF and C₆H₃⁷⁹Br³⁷ClF), and m/z 212 (for C₆H₃⁸¹Br³⁷ClF). The primary fragmentation pathway would likely involve the loss of the halogen atoms (Br or Cl).

Experimental Methodologies for Physical Property Determination

To ensure data integrity and reproducibility, the determination of physical properties must follow standardized, validated protocols. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals and ASTM International standards provide the authoritative framework for these measurements.

Caption: Workflow for physical property characterization.

Protocol for Density Determination (Based on ASTM D4052)

-

Principle: This method utilizes a digital density meter based on the oscillating U-tube principle. The oscillation frequency of a U-shaped tube filled with the sample is measured. This frequency is directly related to the density of the liquid.

-

Methodology:

-

Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and ultrapure water, at the measurement temperature (25 °C).

-

Sample Preparation: Ensure the sample is homogenous and free of any air bubbles.

-

Measurement: Inject the liquid sample into the thermostatted U-tube of the densitometer.

-

Equilibration: Allow the sample to reach thermal equilibrium with the cell, indicated by a stable reading.

-

Data Recording: Record the stable density value displayed by the instrument. Multiple readings should be taken to ensure reproducibility.

-

-

Causality: The oscillating U-tube method is chosen for its high precision, small sample volume requirement, and speed, making it superior to traditional pycnometric methods for routine analysis and quality control.

Protocol for Boiling Point Determination (Based on OECD Guideline 103)

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure. Methods like ebulliometry or Differential Scanning Calorimetry (DSC) are standard.

-

Methodology (using an Ebulliometer):

-

Apparatus Setup: Place a defined quantity of the substance in the ebulliometer, which is equipped with a condenser and a calibrated temperature sensor.

-

Heating: Gently heat the substance.

-

Equilibrium: Record the temperature when the liquid and vapor phases are in equilibrium, indicated by a stable temperature reading during continuous boiling.

-

Pressure Correction: Record the ambient atmospheric pressure and, if necessary, correct the measured boiling point to standard pressure (101.325 kPa) using the Sidney-Young equation.

-

-

Causality: This method is authoritative as it directly measures the temperature of the vapor-liquid equilibrium. It is preferred for pure substances to establish a definitive physical constant for identification and purity assessment.

Protocol for Water Solubility Determination (Based on OECD Guideline 105)

-

Principle: A saturated solution of the substance in water is prepared at a specific temperature, and the concentration of the substance in the aqueous phase is determined analytically.

-

Methodology (Flask Method for low solubility):

-

Preparation: Add an excess amount of this compound to a flask containing purified water.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 20 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the phases to separate. Centrifugation may be required to remove dispersed micro-droplets of the organic material from the aqueous phase.

-

Analysis: Carefully take an aliquot of the aqueous phase, ensuring no undissolved substance is included. Determine the concentration of the dissolved substance using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

-

Causality: The flask method is the gold standard for determining the true equilibrium solubility of sparingly soluble compounds. It is essential for environmental risk assessment, as water solubility governs a chemical's fate and transport in aquatic systems.

Safety, Handling, and Storage

Professional diligence requires adherence to strict safety protocols when handling any chemical intermediate.

-

Hazards: this compound is classified as causing skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335). It is a combustible liquid.[5]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid breathing vapors. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] The material is noted to be moisture-sensitive, so protection from atmospheric moisture is recommended.[5]

Conclusion

This compound is a key chemical intermediate with well-defined physical properties that are critical to its application in research and development. This guide has consolidated its core physicochemical data, including density, boiling point, and refractive index, while providing a framework for their experimental determination based on authoritative international standards. While a lack of publicly available experimental solubility and spectral data necessitates a predictive approach for those properties, the theoretical analysis provided offers a robust starting point for compound characterization. By understanding these fundamental properties and the methodologies used to verify them, researchers and drug development professionals can more effectively and safely utilize this versatile compound in the synthesis of novel molecules.

References

An In-depth Technical Guide to the Safety and Hazards of 2-Bromo-1-chloro-4-fluorobenzene

Introduction: 2-Bromo-1-chloro-4-fluorobenzene (CAS No. 201849-15-2) is a halogenated aromatic compound increasingly utilized as a key intermediate in the synthesis of complex pharmaceutical molecules and other fine chemicals.[1] Its specific arrangement of bromo, chloro, and fluoro substituents on the benzene ring makes it a versatile building block in organic chemistry.[1] However, this reactivity profile also necessitates a thorough understanding of its associated safety and handling requirements. This guide provides a comprehensive overview of the hazards, exposure controls, and emergency procedures for this compound, designed for researchers, chemists, and professionals in drug development. The protocols and information herein are synthesized from authoritative safety data sheets and chemical databases to ensure a high standard of accuracy and practical applicability.

Section 1: Chemical and Physical Identity

A foundational understanding of a chemical's properties is paramount to its safe handling. The identity and key physical characteristics of this compound are summarized below. These values are critical for designing appropriate storage, handling, and emergency response protocols. For instance, its boiling point and density inform ventilation requirements and spill containment strategies.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 201849-15-2 | [2] |

| Molecular Formula | C₆H₃BrClF | [2] |

| Molecular Weight | 209.44 g/mol | [2] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Boiling Point | 202.1 °C at 760 mmHg | [1] |

| Density | 1.75 g/cm³ | [1] |

| Flash Point | 76 °C | [1] |

| InChIKey | FOCCSIJMXBTKHD-UHFFFAOYSA-N |[2] |

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[2] The primary hazards are related to its irritant properties upon contact with skin, eyes, and the respiratory system.[2][3] Understanding these classifications is the first step in risk assessment and mitigation.

Caption: GHS Hazard Profile for this compound.

Table 2: GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement | Source |

|---|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [2][3] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |[2][3] |

These classifications mandate specific precautionary measures, which are detailed in the subsequent sections. The causality is direct: because the compound is a skin irritant, protective gloves are required; because it is an eye irritant, eye protection is non-negotiable.

Section 3: Toxicological Profile

While comprehensive toxicological data is not fully available for this compound, the GHS classification is based on available information and structural similarities to other hazardous compounds.[3] The primary routes of exposure are inhalation, skin contact, and eye contact.

-

Acute Effects: The main acute effects are irritation to the areas of contact. Inhalation of vapors may cause respiratory tract irritation, leading to symptoms like coughing and shortness of breath.[3] Skin and eye contact will result in irritation, characterized by redness, pain, and inflammation.[3]

-

Chronic Effects: Information regarding long-term exposure, carcinogenicity, mutagenicity, or reproductive effects is not currently available.[3][4] The absence of data does not signify an absence of hazard. Therefore, a precautionary principle must be applied, and chronic exposure should be minimized through rigorous adherence to safety protocols.

Section 4: Exposure Controls and Personal Protection

Controlling exposure is the cornerstone of safely handling this compound. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE). The selection of PPE is a direct response to the hazards identified in Section 2.

Engineering Controls

-

Ventilation: Work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep vapor concentrations below any applicable exposure limits and to prevent inhalation.[3][5]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4][6]

Personal Protective Equipment (PPE)

A robust PPE strategy is essential to prevent contact.

Caption: Hierarchy of Personal Protective Equipment (PPE).

-

Eye and Face Protection: Wear tightly fitting safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7]

-

Skin and Body Protection: Wear a flame-resistant lab coat and appropriate protective gloves (e.g., nitrile rubber) to prevent skin contact.[3][7] All contaminated clothing should be removed immediately and washed before reuse.[3]

-

Respiratory Protection: Under normal conditions with adequate engineering controls (i.e., in a fume hood), respiratory protection may not be necessary. If ventilation is insufficient or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is required.[3]

Hygiene Measures

Always wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[3] Do not eat, drink, or smoke in laboratory areas.[6]

Section 5: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for preventing accidents and ensuring chemical stability.

Handling Protocol

-

Preparation: Before starting work, ensure the chemical fume hood is functioning correctly and that all required PPE is available and inspected for integrity.

-

Chemical Transfer: Avoid contact with skin, eyes, and clothing.[4] Avoid breathing vapors or mist.[3] Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.[8]

-

Procedure: Conduct all operations within a fume hood.

-

Post-Handling: Tightly close the container after use. Decontaminate all work surfaces and equipment. Wash hands thoroughly.

Storage Protocol

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][8] The compound is moisture-sensitive, so protection from moisture is essential.[3]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[3][6]

-

Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[9]

Section 6: Emergency Procedures

A clear, rehearsed emergency plan is crucial. The following procedures are based on standard laboratory safety protocols for irritant chemicals.

Caption: First Aid procedures for different exposure routes.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[3][4] Get medical advice if skin irritation occurs or persists.[3]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If symptoms such as dizziness, headache, or respiratory irritation occur, call a poison center or doctor.[3]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[5][10]

-

Specific Hazards: The material is combustible.[6] Hazardous combustion products may include carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (HBr, HCl), and gaseous hydrogen fluoride (HF).[4][6]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas.[5] Wear the appropriate PPE as described in Section 4 to prevent contact with skin, eyes, and inhalation of vapors.[3] Remove all sources of ignition.[5]

-

Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[9]

-

Containment and Cleanup: Soak up the spill with an inert absorbent material (e.g., sand, silica gel, vermiculite).[3] Collect the material into a suitable, labeled, and closed container for disposal.[3][8]

Section 7: Stability and Reactivity

-

Reactivity: No hazardous reactions have been reported under normal processing conditions.[3]

-

Chemical Stability: The product is stable under recommended storage conditions but is sensitive to moisture.[3]

-

Conditions to Avoid: Avoid exposure to moist air or water, heat, flames, and sparks.[3][11] Avoid incompatible products.[3]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[3][6]

-

Hazardous Decomposition Products: Under normal use conditions, hazardous decomposition is not expected.[3] During combustion, it can release carbon oxides, hydrogen halides, and hydrogen fluoride gas.[4][6]

Section 8: Disposal Considerations

Waste disposal must be conducted in accordance with all local, state, and federal regulations.

-

Waste Generation: Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste.[3]

-

Disposal Method: Dispose of contents and container to an approved waste disposal plant.[3] Do not allow the chemical to enter the environment.

Conclusion

This compound is a valuable chemical intermediate whose safe use is contingent upon a comprehensive understanding of its hazards and the strict implementation of safety protocols. It is a skin, eye, and respiratory irritant that requires handling with appropriate engineering controls and personal protective equipment. By adhering to the guidelines outlined in this document for handling, storage, and emergency response, researchers and professionals can effectively mitigate risks and ensure a safe laboratory environment.

References

- 1. innospk.com [innospk.com]

- 2. This compound | C6H3BrClF | CID 2773263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 8. echemi.com [echemi.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. 2-Bromo-4-chloro-1-fluorobenzene 96 1996-30-1 [sigmaaldrich.com]

The Strategic Derivatization of 2-Bromo-1-chloro-4-fluorobenzene: A Gateway to Biologically Active Molecules

An In-depth Technical Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical building blocks, polyhalogenated aromatic compounds offer a unique platform for controlled, stepwise functionalization. This guide focuses on the synthetic utility of 2-bromo-1-chloro-4-fluorobenzene, a trifunctionalized benzene ring that serves as a versatile precursor for a range of biologically active molecules, including potent kinase inhibitors and selective estrogen receptor degraders (SERDs).[1]

This document will provide an in-depth exploration of the chemical reactivity of this compound, with a focus on the chemoselective transformations that enable its use in complex molecule synthesis. We will delve into the mechanistic underpinnings of key reactions, providing field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 201849-15-2 | [1][2] |

| Molecular Formula | C₆H₃BrClF | [1][2] |

| Molecular Weight | 209.44 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid/solid | [1][3] |

| Boiling Point | 180 °C | [4] |

| Density | 1.719 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.554 | [4] |

The Principle of Chemoselectivity: Harnessing Halogen Reactivity

The synthetic power of this compound lies in the differential reactivity of its three halogen substituents in various cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-OTf > C-Cl.[5][6] This hierarchy allows for the selective functionalization of the C-Br bond while leaving the more robust C-Cl bond intact for subsequent transformations. The C-F bond is typically the least reactive towards oxidative addition and often remains as a permanent feature in the final molecule, contributing to altered pharmacokinetic and pharmacodynamic properties.

This inherent reactivity difference is the cornerstone of designing sequential cross-coupling strategies, enabling the programmed construction of complex molecular architectures from a single, readily available starting material. The choice of catalyst, ligands, base, and solvent can further fine-tune this selectivity, offering a sophisticated toolkit for the synthetic chemist.[5][6]

Strategic Transformations of this compound

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are typically chemoselective for the C-Br bond.

The Suzuki-Miyaura coupling is a versatile method for creating biaryl and vinyl-aryl structures. The reaction of this compound with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base, selectively yields the corresponding coupled product at the 2-position.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos or SPhos are often employed to facilitate the oxidative addition of the aryl bromide and promote high catalytic turnover.[6]

-

Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and yield.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Chemoselective Suzuki-Miyaura Coupling

-

To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

-

Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL).

-

Heat the mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

The Buchwald-Hartwig amination allows for the formation of arylamines from aryl halides.[6][7][8] The reaction of this compound with a primary or secondary amine, catalyzed by a palladium complex, selectively yields the corresponding 2-amino derivative.

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Detailed Protocol: Chemoselective Buchwald-Hartwig Amination

-

In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.015 mmol), XPhos (0.036 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

-

Add anhydrous, degassed toluene (5 mL).

-

Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

-

Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.

-

Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

-

Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford the desired arylamine.

The Sonogashira coupling provides a powerful method for the synthesis of arylalkynes by reacting an aryl halide with a terminal alkyne.[9][10] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The reaction with this compound proceeds selectively at the C-Br bond.

Detailed Protocol: Chemoselective Sonogashira Coupling

-

To a solution of this compound (1.0 mmol) in a suitable solvent such as THF or DMF (5 mL) in a Schlenk tube, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂; 0.03 mmol) and copper(I) iodide (CuI; 0.06 mmol).

-

Degas the solution by bubbling argon through it for 15 minutes.

-

Add the terminal alkyne (1.2 mmol) and a base such as triethylamine or diisopropylethylamine (2.0 mmol).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired arylalkyne.

Nucleophilic Aromatic Substitution (SNAr): A Complementary Approach

While less common for unactivated aryl halides, nucleophilic aromatic substitution (SNAr) can be a viable strategy, particularly when the aromatic ring is rendered electron-deficient by strongly electron-withdrawing groups.[11][12][13] In the case of this compound, the halogens themselves are weakly deactivating. The regioselectivity of SNAr on polyhalogenated benzenes is influenced by both the stability of the intermediate Meisenheimer complex and the nature of the leaving group.[14] Generally, the rate of displacement follows the order F > Cl > Br > I, which is opposite to the trend in palladium-catalyzed couplings. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate.

Case Study: Synthesis of Encorafenib, a BRAF V600E Inhibitor

A compelling example of the strategic use of this compound is in the synthesis of Encorafenib, a potent and selective inhibitor of the BRAF V600E mutant kinase, which is a key driver in many melanomas.[15][16][17]

The synthesis of a key intermediate for Encorafenib begins with the formylation of 2-bromo-4-chloro-1-fluorobenzene. This initial step highlights the importance of directing group effects and subsequent functional group interconversions.

Caption: Synthetic pathway to a key Encorafenib intermediate.

This multi-step sequence demonstrates how the initial halogenation pattern of the starting material dictates the subsequent synthetic route, ultimately leading to a complex, biologically active molecule.

Validation and Characterization: Ensuring Scientific Integrity

The identity and purity of all intermediates and final products must be rigorously confirmed. Spectroscopic techniques are essential for this validation.

Table 2: Representative Spectroscopic Data for Halogenated Benzenes

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |

| 4-Bromo-2-chloro-1-fluorobenzene | 7.63 (dd, J=8.8, 5.2 Hz, 1H), 7.39 (dd, J=8.8, 2.4 Hz, 1H), 7.18 (t, J=8.8 Hz, 1H) | 159.2 (d, J=250.3 Hz), 133.0 (d, J=3.6 Hz), 128.8 (d, J=9.0 Hz), 121.2 (d, J=25.3 Hz), 118.9 (d, J=4.1 Hz), 117.2 (d, J=21.2 Hz) | [18][19][20] |

| 1-Bromo-2-chloro-4-fluorobenzene | 7.55 (dd, J=8.8, 5.2 Hz, 1H), 7.28 (ddd, J=8.8, 8.8, 2.8 Hz, 1H), 7.07 (dd, J=8.8, 2.8 Hz, 1H) | 160.8 (d, J=248.5 Hz), 133.9 (d, J=3.6 Hz), 128.0 (d, J=8.6 Hz), 118.1 (d, J=21.7 Hz), 115.7 (d, J=24.8 Hz), 114.9 (d, J=8.6 Hz) |

Note: Chemical shifts are dependent on the solvent and instrument frequency. The provided data are representative examples.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound has proven to be a highly valuable and versatile building block in the synthesis of complex, biologically active molecules. Its utility stems from the differential reactivity of its halogen substituents, which allows for programmed and chemoselective functionalization through a variety of modern synthetic methodologies. By understanding the principles of reactivity and carefully selecting reaction conditions, researchers can harness the full potential of this scaffold to construct novel therapeutic agents. The successful synthesis of molecules like Encorafenib underscores the power of this approach and paves the way for future innovations in drug discovery.

References

- 1. This compound | C6H3BrClF | CID 2773263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4-chloro-1-fluorobenzene | C6H3BrClF | CID 2773264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 2-Bromo-4-chloro-1-fluorobenzene 96 1996-30-1 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Encorafenib (LGX818) synthesis - chemicalbook [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. The Crystal Structure of BRAF in Complex with an Organoruthenium Inhibitor Reveals a Mechanism for Inhibition of an Active Form of BRAF Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 4-Bromo-2-chloro-1-fluorobenzene(60811-21-4) 1H NMR spectrum [chemicalbook.com]

- 20. 4-Bromo-2-chloro-1-fluorobenzene(60811-21-4) 13C NMR spectrum [chemicalbook.com]

The Strategic Role of 2-Bromo-1-chloro-4-fluorobenzene in Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

As a versatile halogenated aromatic compound, 2-bromo-1-chloro-4-fluorobenzene (BCF) serves as a pivotal building block in the synthesis of complex pharmaceutical agents.[1] Its utility stems not only from the inherent properties conferred by its halogen substituents but also from the differential reactivity of its carbon-halogen bonds, which allows for programmed, sequential functionalization. This guide, intended for drug development professionals, explores the multifaceted role of BCF in medicinal chemistry, from the fundamental principles of halogenation in drug design to its practical application in complex synthetic routes.

Physicochemical Properties and Reactivity Profile

Understanding the distinct properties of this compound is fundamental to its effective application in synthesis. The molecule's structure presents three different halogen atoms, each contributing uniquely to its overall reactivity and to the properties of the molecules derived from it.

| Property | Value | Source |

| CAS Number | 201849-15-2 | [2][3] |

| Molecular Formula | C₆H₃BrClF | [3] |

| Molecular Weight | 209.44 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 202.1°C at 760 mmHg | [2] |

| Density | 1.75 g/cm³ | [1][2] |

| Purity | Typically ≥ 98% | [1] |

The key to BCF's utility lies in the differential reactivity of its C-Br and C-Cl bonds in catalytic cross-coupling reactions. The carbon-bromine bond is significantly more reactive and susceptible to oxidative addition by palladium catalysts than the more robust carbon-chlorine bond. This reactivity hierarchy is the cornerstone of its use in sequential, site-selective chemical modifications.[4]

Caption: Differential reactivity of C-Br and C-Cl bonds in BCF.

The Power of Halogenation in Medicinal Chemistry

The incorporation of halogens into drug candidates is a time-honored strategy to modulate a molecule's physicochemical and biological properties.[5] Fluorine, in particular, has become a remarkable element in drug design.[6]

-

Fluorine's Influence : The presence of the fluorine atom in BCF is highly significant. Its high electronegativity and small size allow it to serve as a bioisostere for hydrogen, yet it can drastically alter a molecule's properties.[7] Strategic fluorination can enhance metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity to target proteins, and modulate pKa and lipophilicity to improve pharmacokinetic profiles.[8][9] The trifluoromethyl (CF₃) group, a common fluorinated moiety, is known to improve metabolic stability and membrane permeability.[10][11]

-

The Role of Chlorine and Bromine : Beyond serving as synthetic handles, chlorine and bromine can participate in "halogen bonding." This is a highly directional, non-covalent interaction between the electrophilic region on the halogen atom (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen in a protein binding site.[5][12][13] This interaction can significantly enhance binding affinity and ligand selectivity.[12][14] While fluorine does not typically form these bonds, chlorine and bromine are effective halogen bond donors.[14][15]

Synthetic Utility in Drug Development

This compound is primarily employed as an intermediate in the synthesis of more complex molecules, including potential drug candidates for oncology and inflammatory diseases.[1] Its value is most evident in its capacity for selective functionalization through catalytic cross-coupling reactions.[2][16]

A typical synthetic strategy involves a two-step sequence:

-

First Coupling: A selective reaction at the more labile C-Br bond, such as a Suzuki-Miyaura or Sonogashira coupling, is performed under conditions that leave the C-Cl bond intact.

-

Second Coupling: The less reactive C-Cl bond is then functionalized in a subsequent step, often requiring more forcing conditions (e.g., different ligands, higher temperatures) or a different type of coupling reaction, such as a Buchwald-Hartwig amination.

This stepwise approach provides precise control over the construction of complex molecular architectures.

Caption: Sequential cross-coupling workflow using BCF.

Case Study: Synthesis of Brilanestrant Precursor

While BCF itself is a specific isomer, the principles of its use are exemplified in the synthesis of related complex molecules. For instance, the isomeric building block 1-bromo-2-chloro-4-fluorobenzene is a crucial intermediate for synthesizing brilanestrant, a selective estrogen receptor degrader (SERD) investigated for the treatment of breast cancer.[17] The synthesis involves creating a Grignard reagent from the bromo-chloro-fluorobenzene derivative, which is then used in subsequent reactions to build the complex biphenyl core of the final drug molecule.[17] This highlights how the specific placement of halogens on the benzene ring is a deliberate design choice to facilitate a planned synthetic route.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a validated method for the chemoselective functionalization of the C-Br bond in this compound, leaving the C-Cl bond available for subsequent transformations.

Objective: To perform a selective Suzuki-Miyaura cross-coupling reaction at the C-Br position of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

Tricyclohexylphosphine tetrafluoroborate [PCy₃·HBF₄] (0.04 equiv)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

Toluene (Anhydrous)

-

Water (Degassed)

-

Ethyl acetate, Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Equipment:

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Heating oil bath

-

Standard laboratory glassware for workup

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) or GC-MS for reaction monitoring

Procedure:

-

Vessel Preparation: Place a magnetic stir bar into a Schlenk tube. Flame-dry the tube under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: To the cooled Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃ under a positive flow of inert gas.

-

Solvent Addition: Add anhydrous toluene and degassed water via syringe. The typical solvent ratio is 10:1 toluene to water.

-

Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath set to 80°C. Stir the mixture vigorously.

-

Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Workup: Once the starting material is consumed, remove the tube from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-